Fludarabine phosphate (2-fluoro-9-β-D-arabinofuranosyladenine 5'-monophosphate), a synthetic purine nucleoside analog, has emerged as a critical molecule in cancer research. [] It is a fluorinated nucleotide analogue of the antiviral drug vidarabine. Its resistance to adenosine deaminase (ADA) and improved solubility make it a superior candidate in various research applications. [] Fludarabine phosphate is often used as a prodrug, undergoing metabolic conversion to its active triphosphate form, fludarabine triphosphate. [] This activated form plays a central role in its diverse biological activities.
Several methods for synthesizing lithium, sodium, potassium, calcium, and magnesium salts of fludarabine phosphate have been reported. [] One process involves dissolving fludarabine phosphate in water and slowly adding a solution of an alkali or alkaline earth metal at temperatures below 30°C. [] This mixture is then precipitated in hot acetone at 45–55°C. [] The resulting precipitate is filtered and optionally dried. [] Three specified impurities of fludarabine phosphate, namely 6-amino-9-(5-O-phosphono-β-D-arabinofuranosyl)-9H-purin-2-ol, 2-ethoxy-9-(5-O-phosphono-β-D-arabinofuranosyl)-9H-purin-6-amine, and 9-(3,5-di-O-phosphono-β-D-arabinofuranosyl)-2-fluoro-9H-purin-6-amine, have also been synthesized and characterized for quality control purposes. []
Fludarabine phosphate primarily exerts its effects by interfering with DNA synthesis and inducing apoptosis. [] Fludarabine triphosphate, the active metabolite, inhibits DNA synthesis by directly inhibiting DNA polymerase α and δ. [, ] This inhibition disrupts DNA replication and repair processes. [] Additionally, fludarabine triphosphate also inhibits ribonucleotide reductase, a key enzyme involved in the synthesis of deoxyribonucleotides, further hindering DNA synthesis. [] The inhibition of these crucial enzymes leads to DNA damage and ultimately triggers apoptosis, a programmed cell death process. [, ]
Fludarabine phosphate is a water-soluble compound, which enhances its bioavailability and facilitates its administration. [] This property distinguishes it from its parent compound, vidarabine, which exhibits poor solubility. [] The stability of fludarabine phosphate has also been studied under various conditions. It remains stable for at least 15 days at room and refrigerator temperature, both in concentrated form in glass containers and diluted with sodium chloride 0.9% in polyethylene bags. [] A study investigating freeze-dried fludarabine phosphate powder confirmed its excellent formability, clear appearance of the solution to be frozen, high redissolution performance of freeze-dried products, high clarity after redissolution, low impurity and moisture content, and high stability. []
Fludarabine phosphate has garnered significant interest in various scientific research applications, primarily focusing on its antitumor activity. Studies have explored its potential in treating several hematological malignancies. Fludarabine phosphate has demonstrated substantial activity against lymphoid malignancies, particularly chronic lymphocytic leukemia (CLL) and low-grade non-Hodgkin's lymphoma (NHL). [] It has shown promising results as a single-agent therapy for CLL, comparable to conventional combination regimens. [] Researchers are also investigating its potential in treating other hematological malignancies, such as Hodgkin's disease, mycosis fungoides, macroglobulinemia, hairy cell leukemia, prolymphocytic leukemia, and myeloma. []
Beyond its direct application as a therapeutic agent, fludarabine phosphate has found utility as a research tool to investigate cellular processes and mechanisms. For example, fludarabine phosphate treatment was shown to enhance the conversion of cytosine arabinoside to its active triphosphate form in lymphoblasts, highlighting its potential to modulate drug metabolism. [] This finding underscores its relevance in understanding drug interactions and synergism.
Moreover, fludarabine phosphate has been used in developing animal models for human leukemia. [] In a study, intraperitoneal inoculation of human JOK-1 CLL cells into SCID mice resulted in the infiltration of these cells into various organs, leading to the development of leukemia-like symptoms in mice. [] This model can be used to evaluate the efficacy of novel therapeutic strategies.
CAS No.: 83846-92-8
CAS No.: 14681-59-5
CAS No.: 6902-54-1
CAS No.: 645-84-1
CAS No.: 2768332-16-5